An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one
An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one
This guide provides a comprehensive technical overview of the structural elucidation of the sesquiterpenoid 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one. This molecule, a derivative of the bisabolane family, presents significant stereochemical complexity. While a public, fully determined crystal structure is not available as of this writing, this document serves as a definitive roadmap for researchers in natural product chemistry, crystallography, and drug development. It outlines the requisite analytical strategies, explains the causality behind experimental choices, and details the expected outcomes, grounding the entire process in established scientific principles.
The target compound is identified in the NIST Chemistry WebBook as (-)-α-Bisabolonoxide or α-Bisabolone oxide A, with the specific stereoisomer designated as (S)-2,2,6-Trimethyl-6-((S)-4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-3(4H)-one[1]. This guide will proceed with this known stereoisomer as the primary subject of analysis.
Compound Profile
A foundational understanding begins with the compound's basic chemical identity.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₂ | [1] |
| Molecular Weight | 236.35 g/mol | [1] |
| CAS Registry No. | 22567-38-0 | [1] |
| Synonyms | (-)-α-Bisabolonoxide, α-Bisabolone oxide A | [1] |
| Classification | Sesquiterpenoid, Oxane |
The molecule possesses two chiral centers, leading to a rich stereoisomeric landscape that demands a robust and integrated analytical approach for unambiguous characterization.
Caption: 2D structure of (S,S)-α-Bisabolone oxide A with stereocenters marked (*).
Part 1: A Strategy for Unambiguous Structural Elucidation
The determination of both the constitution and the absolute configuration of a molecule like α-Bisabolone oxide A requires a multi-faceted approach. While spectroscopic methods like NMR can define the connectivity and relative stereochemistry, only a method that directly visualizes the molecule in three-dimensional space can provide unequivocal proof of its absolute stereochemistry. Single-crystal X-ray crystallography is that definitive method.[2]
The logical workflow is therefore hierarchical: spectroscopic methods are first used to confirm the molecular structure and guide the investigation, followed by crystallographic analysis for absolute spatial confirmation.
Caption: Integrated workflow for the complete structural elucidation of α-Bisabolone oxide A.
Part 2: Single-Crystal X-ray Crystallography: The Definitive Analysis
X-ray crystallography stands as the unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule, a successful structure determination using a heavy-atom-free anomalous dispersion (Flack parameter) analysis provides the absolute stereochemistry without ambiguity.
Experimental Protocol: A Self-Validating System
The protocol described below is a standard, field-proven methodology for the crystallographic analysis of a novel natural product. Each step includes internal checks to ensure the validity of the final structure.
Step 1: Growing Diffraction-Quality Crystals
This is often the most significant hurdle. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. For a moderately nonpolar molecule like a terpenoid, a systematic screening approach is essential.
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Methodology: Vapor Diffusion
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Preparation: Dissolve 5-10 mg of highly purified α-Bisabolone oxide A in a minimal volume (0.5-1.0 mL) of a "good" solvent in which it is highly soluble (e.g., acetone, ethyl acetate, or dichloromethane).
-
Screening: Utilize a 96-well crystallization screen plate (e.g., Structure Screen 1 + 2 HT-96)[3]. Each well contains a different reservoir solution composed of various precipitants, salts, and buffers.
-
Setup (Hanging Drop): Pipette 1 µL of the protein solution onto a siliconized glass coverslip. Add 1 µL of the reservoir solution from a specific well of the screen. Invert the coverslip and seal it over the well.
-
Equilibration: The system equilibrates via vapor diffusion. The more volatile solvent from the drop slowly diffuses into the reservoir, concentrating the sample and inducing crystallization.
-
Incubation & Observation: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C). Monitor regularly over days to weeks for the appearance of single, well-formed crystals.
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Step 2: Data Collection
A crystal with sharp edges and dimensions of approximately 0.1-0.3 mm is selected.
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Mounting: The crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Diffraction: The mounted crystal is placed on a goniometer in an X-ray diffractometer. A focused beam of monochromatic X-rays (often from a Cu or Mo source, or a synchrotron) is directed at the crystal.
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Data Acquisition: The crystal is rotated, and a series of diffraction images are collected by a detector. The spots on the images correspond to the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice.
Step 3: Structure Solution and Refinement
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Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.
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Structure Solution: Computational "direct methods" are typically used to solve the phase problem and generate an initial electron density map.
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Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, minimizing the difference between the observed diffraction pattern and one calculated from the model. The quality of the final structure is assessed by the R-factor (residual factor) and the Goodness-of-Fit (GooF).
Anticipated Crystallographic Data
For a successful analysis of α-Bisabolone oxide A, the resulting crystallographic information file (CIF) would contain a table summarizing the key parameters of the experiment and the final structural model.
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) | Confirms the molecule crystallized in a non-centrosymmetric arrangement, which is required for a chiral compound. |
| a, b, c (Å) | 5 – 20 Å | Dimensions of the unit cell. |
| α, β, γ (°) | 90° or variable | Angles of the unit cell. |
| Z | 2, 4, or 8 | Number of molecules in the unit cell. |
| Calculated Density (g/cm³) | 1.0 – 1.2 | Must be chemically reasonable for an organic molecule. |
| R₁ (final) | < 0.05 | A primary measure of the agreement between the model and the data (lower is better). |
| wR₂ (all data) | < 0.15 | A weighted R-factor that includes all diffraction data. |
| Goodness-of-Fit (S) | ~1.0 | Indicates a good fit between the model and the data. |
| Flack Parameter | ~0.0(1) | A value close to zero confirms the assigned absolute stereochemistry is correct. A value near 1.0 would indicate the opposite enantiomer. |
Part 3: Spectroscopic Analysis for Structural Corroboration
Spectroscopic data provides an essential, complementary layer of evidence. It confirms the molecular structure proposed by crystallography and serves as the primary characterization method in routine applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful spectroscopic tool for elucidating the structure of organic molecules in solution.[4] For α-Bisabolone oxide A, a full suite of 1D and 2D NMR experiments would be required.
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¹H NMR: Would reveal the number of distinct proton environments, their multiplicities (splitting patterns), and integrations. Key expected signals include the olefinic proton on the cyclohexene ring, and multiple methyl singlets and multiplets for the aliphatic protons.
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¹³C NMR: Would show 15 distinct carbon signals, confirming the molecular formula.[5] The chemical shifts would be characteristic of a ketone carbonyl (~200-210 ppm), an ether-linked quaternary carbon, sp² carbons of the double bond, and numerous sp³ carbons.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
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COSY establishes proton-proton coupling networks, tracing the connectivity within the oxane and cyclohexene rings.
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HSQC correlates each proton to its directly attached carbon.
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HMBC shows correlations between protons and carbons over two to three bonds, critically linking the two rings and the methyl groups to the main skeleton.
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-
NOESY for Relative Stereochemistry: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals through-space proximity of protons. For α-Bisabolone oxide A, key NOE correlations would be expected between the axial/equatorial protons on the oxane ring and the adjacent substituents on the cyclohexene ring, allowing for the determination of their relative orientation (cis/trans).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation, which serves as a structural fingerprint.[6]
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High-Resolution MS (HRMS): Electrospray ionization (ESI) or a similar soft ionization technique coupled with a high-resolution analyzer (like TOF or Orbitrap) would be used to measure the mass of the protonated molecule, [M+H]⁺. The measured mass must match the theoretical mass of C₁₅H₂₅O₂⁺ to within 5 ppm, confirming the molecular formula.
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Electron Ionization MS (EI-MS): This harder ionization technique, typically used with Gas Chromatography (GC-MS), would produce a characteristic fragmentation pattern for this terpenoid structure.[7][8] Expected fragment ions would arise from the loss of methyl groups, cleavage of the oxane ring, and retro-Diels-Alder reactions in the cyclohexene moiety.
Conclusion
The comprehensive characterization of 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-one is a task that exemplifies modern structural chemistry. It relies on an integrated strategy where the foundational connectivity and relative stereochemistry are elucidated by a suite of NMR experiments, and the molecular formula is confirmed by high-resolution mass spectrometry. However, the final, unambiguous determination of the three-dimensional structure and, most critically, the absolute stereochemistry, can only be authoritatively established through single-crystal X-ray crystallography. The methodologies outlined in this guide represent a robust, field-proven pathway for researchers to achieve a complete and publishable structural analysis of this complex natural product.
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